molecular formula C10H12O4 B569678 Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate CAS No. 123359-32-0

Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate

Cat. No.: B569678
CAS No.: 123359-32-0
M. Wt: 196.202
InChI Key: PDFUCDWETSQSSU-SECBINFHSA-N
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Description

X-ray Crystallographic Analysis of Chiral Centers

Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate features a chiral center at the C2 position, confirmed by single-crystal X-ray diffraction (SC-XRD) studies of structurally analogous compounds. The (R)-configuration arises from the Cahn-Ingold-Prelog priority rules, where the hydroxyl (-OH), 4-hydroxyphenyl, methyl ester (-COOCH₃), and hydrogen substituents dictate spatial arrangement. Crystallographic data for related esters reveal orthorhombic systems with space group P2₁2₁2₁, characterized by unit cell parameters a = 12.5998 Å, b = 17.6856 Å, and c = 14.6711 Å. Intramolecular hydrogen bonds between the hydroxyl and ester carbonyl groups stabilize the conformation, as observed in similar phenolic esters.

Table 1: Key Crystallographic Parameters for Analogous Esters

Parameter Value
Space group P2₁2₁2₁
Unit cell volume 3269.25 ų
Z (molecules) 8
Resolution 0.84 Å

Comparative Analysis of Enantiomeric Forms

The (R)-enantiomer exhibits distinct physicochemical properties compared to its (S)-counterpart. Polarimetric measurements show specific rotations of [α]²⁰/D = −37° (c = 1% in chloroform), contrasting with positive values for the (S)-form. Enantiomeric separation via chiral HPLC using amylose-based columns demonstrates baseline resolution (Rₛ > 1.5), with retention times differing by ~2 minutes under isocratic conditions.

Properties

IUPAC Name

methyl (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,11-12H,6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFUCDWETSQSSU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Metrics for Multi-Step Synthesis

StepReactionYield (%)Purity (%)
iDiazotization52.885–90
viiHydrogenolysis96>99

This route achieves high enantiopurity (>98% ee) through chiral resolution but involves laborious purification steps.

Enantioselective Synthesis from L-Tyrosine

A scalable method starts with L-tyrosine, leveraging its inherent chirality:

  • O-Benzylation : Protection of the phenolic hydroxyl using benzyl bromide and a base (e.g., K₂CO₃).

  • Diazotization : Conversion of the amino group to a hydroxyl via NaNO₂/H₂SO₄.

  • Double Alkylation : Treatment with excess methyl iodide and NaOH to install the methoxy ester.

Table 2: Reaction Conditions for L-Tyrosine Route

ParameterValue
Temperature0–30°C (Step 2)
SolventAcetone/Water (Step 2)
Enantiomeric Excess>99% (R)

This method benefits from commercially available starting materials and avoids racemization, making it suitable for kilogram-scale production.

Multi-Stage Catalytic Esterification

A high-purity industrial process esterifies 2-(4-hydroxyphenoxy)propionic acid with methanol using HCl as a distillable catalyst:

  • First Stage : Esterification at 50–70°C under reduced pressure (0.1–0.5 bar), removing water and excess methanol.

  • Subsequent Stages : Repeat esterification 2–10 times to achieve >99% purity.

Table 3: Purity Metrics for Catalytic Esterification

ParameterValue
Water content<0.1%
Halide content<100 ppm
Organic impurities<0.1%

This method is cost-effective for racemic mixtures but requires chiral HPLC for (R)-enantiomer isolation.

Biocatalytic Approaches

Emerging research employs lipases or esterases for kinetic resolution of racemic mixtures. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact. Reported yields reach 70–80% ee, though optimization is ongoing.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodEnantiopurity (% ee)Yield (%)Scalability
Transesterification50–7560–70Moderate
Multi-Step Synthesis>9840–50Low
L-Tyrosine Route>9970–80High
Catalytic EsterificationRacemic85–90High
Biocatalytic70–8050–60Experimental

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Agricultural Applications

Nitrification Inhibition

One of the primary applications of methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate is as a nitrification inhibitor . Nitrification inhibitors are crucial in agricultural practices to enhance nitrogen use efficiency and reduce environmental impacts associated with nitrogen leaching. Studies have shown that this compound effectively inhibits nitrification in soil by affecting the microbial processes involved in nitrogen conversion.

  • Case Study : In a study involving sorghum (Sorghum bicolor), the compound was identified as a root-exuded metabolite responsible for biological nitrification inhibition. The research demonstrated that the application of this compound could significantly improve nitrogen recovery in agricultural systems, thereby mitigating negative environmental effects associated with excessive nitrogen use .

Pharmaceutical Applications

Anticancer Activity

This compound has been investigated for its potential anticancer properties. It is part of a broader category of compounds that exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A series of derivatives based on this compound were synthesized and evaluated for their antiproliferative activity against HeLa cells. The results indicated that certain modifications to the structure enhanced its efficacy compared to standard chemotherapeutic agents like doxorubicin .
CompoundIC50 (μM)Comparison AgentIC50 (μM)
This compound0.69Doxorubicin2.29

Biochemical Applications

Enzymatic Coupling and Hydroxy-Arylation

The compound has also been utilized in biochemical research for the enzymatic coupling of saccharides to proteins, enhancing the functional properties of oligosaccharides.

  • Research Findings : The process involves hydroxy-arylation using this compound, catalyzed by potassium carbonate. This method allows for the attachment of multiple hydroxy-aryl units per oligosaccharide molecule, facilitating further biochemical manipulations .

Material Science Applications

Polymer Development

In material science, this compound is being explored for its role in developing biodegradable polymers and nanocomposites.

  • Research Insights : Novel biodegradable "smart" polyphosphazenes have been synthesized incorporating this compound, which can serve as intracellular protein delivery vehicles. These materials demonstrate multifunctionality and biodegradability, making them suitable for various biomedical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Positioning

Key structural analogs and their differences are summarized below:

Compound Name Structural Variation Molecular Formula Molecular Weight Key Functional Groups
Target Compound (R)-configuration; hydroxyl at C2; 4-hydroxyphenyl at C3 C₁₀H₁₂O₄ 196.20 2-hydroxy, 4-hydroxyphenyl, methyl ester
Methyl-3-(4-hydroxyphenyl)propionate Hydroxyl at C3 (propionate chain); 4-hydroxyphenyl at C3 C₁₀H₁₂O₃ 180.20 3-hydroxy, 4-hydroxyphenyl, methyl ester
Methyl (R)-2-(4-hydroxyphenoxy)propionate Phenoxy group replaces phenyl; hydroxyl at C2; 4-hydroxyphenoxy at C3 C₁₀H₁₂O₅ 212.20 2-hydroxy, phenoxy, methyl ester
(R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropionate Fluorine substituent at phenyl; hydroxyl at C2; 4-fluorophenyl at C3 C₁₀H₁₁FO₃ 198.18 2-hydroxy, 4-fluorophenyl, methyl ester

Key Observations :

  • Methyl (R)-2-(4-hydroxyphenoxy)propionate replaces the phenyl group with a phenoxy moiety, altering electronic properties and reactivity .
  • Fluorination in (R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropionate increases lipophilicity and metabolic stability compared to hydroxylated analogs .

Physical and Chemical Properties

Property Target Compound Methyl-3-(4-hydroxyphenyl)propionate Methyl (R)-2-(4-hydroxyphenoxy)propionate
Melting Point (°C) Not reported 40 Not reported
Boiling Point (°C) Not reported 108 Not reported
Solubility Moderate in polar solvents Low in water; soluble in ether High in DMF
Stability Sensitive to oxidation Stable under inert conditions Stable at 0–10°C

Notes:

  • The C2 hydroxyl in the target compound increases polarity, improving solubility in polar solvents compared to Methyl-3-(4-hydroxyphenyl)propionate .
  • Brominated derivatives exhibit reduced solubility due to increased molecular weight and halogen presence .
Anticancer and Immunomodulatory Effects
  • Target Compound: Demonstrates immunomodulatory activity in Cordia rothii extracts, inhibiting ROS generation (IC₅₀ = 29.4 µg/mL) and T-cell proliferation (IC₅₀ < 3.12 µg/mL) .
  • Dibromo Analog (Compound 5 in ): Shows enhanced cytotoxicity against melanoma (B16F10) and glioblastoma (U373) cell lines due to bromine’s electron-withdrawing effects.
  • Methyl-3-(4-hydroxyphenyl)propionate: Limited bioactivity data; primarily used as a synthetic intermediate .
Receptor Binding and Selectivity
  • The target compound’s hydroxyl groups may enhance binding to AMPA or GluR5 receptors compared to non-hydroxylated analogs like Methyl (R)-2-(4-hydroxyphenoxy)propionate .

Biological Activity

Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate, also known as MHPP, has garnered attention for its diverse biological activities, particularly in the realms of metabolism and plant biology. This article delves into its biological properties, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

MHPP is characterized by a phenolic structure that imparts significant biological activity. Its molecular formula is C10H12O4C_{10}H_{12}O_4, and it features a hydroxyl group that contributes to its potential antioxidant properties. The compound's structure is similar to other bioactive molecules, suggesting possible interactions with various biological targets.

2. Role as a Human Metabolite

MHPP is recognized as a human metabolite, indicating its presence in metabolic pathways within the human body. This metabolite may influence various physiological processes, including metabolic regulation and signaling pathways .

3. Nitrification Inhibition in Plants

A notable study revealed that methyl 3-(4-hydroxyphenyl)propionate (a related compound) acts as a nitrification inhibitor. It inhibits primary root elongation while promoting lateral root formation in Arabidopsis plants. This effect is mediated through auxin metabolism and signaling, specifically by altering the expression of auxin transport proteins such as PIN4 . The ability of MHPP to modulate root architecture highlights its potential agricultural applications.

Synthesis Methods

Several synthetic routes have been developed for producing MHPP, emphasizing its versatility in organic synthesis:

  • Esterification Reactions : Common methods involve esterifying 3-(4-hydroxyphenyl)propionic acid with methanol under acidic conditions.
  • Chiral Synthesis : Techniques for producing optically active forms have been explored, which are critical for pharmaceutical applications .

Applications

The applications of MHPP are driven by its chemical structure and biological properties:

  • Pharmaceutical Intermediates : Due to its structural similarity to other biologically active compounds, MHPP can serve as an intermediate in the synthesis of pharmaceuticals.
  • Agricultural Use : As a nitrification inhibitor, it holds potential for enhancing soil health and crop yields by regulating nitrogen availability.
  • Antioxidant Additives : Its antioxidant properties may find applications in food preservation and material sciences .

1. Plant Growth Regulation

In a study examining the effects of MHPP on Arabidopsis thaliana, it was found that treatment with the compound significantly inhibited primary root growth while promoting lateral root development. This suggests that MHPP could be utilized in agricultural practices to enhance root system architecture, which is vital for nutrient uptake .

2. Metabolic Profiling in Autism Research

Research involving fecal metabolite profiling in children with Autism Spectrum Disorder (ASD) highlighted the role of various metabolites, including those related to phenolic compounds like MHPP. The study demonstrated changes in metabolic profiles post-treatment with microbiota transfer therapy, suggesting potential implications for metabolic regulation involving compounds like MHPP .

Q & A

Q. What are the ecological trade-offs of using this compound as a BNI in sustainable agriculture?

  • Methodological Answer :
  • Trade-offs : While reducing N₂O emissions, prolonged use may alter soil microbial communities or increase NH₃ volatilization. Field trials with ¹⁵N isotopic tracing and metagenomics (16S rRNA sequencing) assess long-term impacts .

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